N-(3-chloro-2-methylphenyl)piperidin-4-amine
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Overview
Description
N-(3-chloro-2-methylphenyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)piperidin-4-amine typically involves the reaction of 3-chloro-2-methylaniline with piperidine under specific conditions. One common method is the reductive amination of 3-chloro-2-methylbenzaldehyde with piperidine, using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts can also be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(3-chloro-2-methylphenyl)piperidin-4-one.
Reduction: Reduction of the compound can lead to the formation of this compound hydrochloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: N-(3-chloro-2-methylphenyl)piperidin-4-one.
Reduction: this compound hydrochloride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)piperidin-4-amine: Similar structure but lacks the chloro group.
4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Contains a piperidine moiety with different substituents.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Another piperidine derivative with distinct pharmacological properties
Uniqueness
N-(3-chloro-2-methylphenyl)piperidin-4-amine is unique due to the presence of both the chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new pharmaceuticals and studying structure-activity relationships .
Properties
Molecular Formula |
C12H17ClN2 |
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Molecular Weight |
224.73 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)piperidin-4-amine |
InChI |
InChI=1S/C12H17ClN2/c1-9-11(13)3-2-4-12(9)15-10-5-7-14-8-6-10/h2-4,10,14-15H,5-8H2,1H3 |
InChI Key |
UQKOYTJUHSCLKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2CCNCC2 |
Origin of Product |
United States |
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